molecular formula C15H15N7O4S2 B2705721 N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-51-1

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2705721
CAS No.: 868226-51-1
M. Wt: 421.45
InChI Key: DJKXCAPMHFIEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a structurally complex molecule featuring a dihydropyrimidinone core substituted with a thioether-linked 1,3,4-thiadiazole moiety and a furan-2-carboxamide group. Its design integrates pharmacophores associated with diverse biological activities. The 1,3,4-thiadiazole scaffold is well-documented for antimicrobial, antitumor, and antiviral properties , while dihydropyrimidinones are recognized for enzyme inhibition and calcium channel modulation . The thioether and carboxamide linkages may enhance solubility and target binding.

Properties

IUPAC Name

N-[4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O4S2/c1-2-9-21-22-15(28-9)17-8(23)6-27-14-19-11(16)10(13(25)20-14)18-12(24)7-4-3-5-26-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,22,23)(H3,16,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXCAPMHFIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Pyrimidine derivative : Often associated with nucleic acid interactions.

The molecular formula is C18H22N6O3SC_{18}H_{22}N_6O_3S, with a molecular weight of approximately 437.5 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCell LineIC50 (µg/mL)Mechanism of Action
SK-MEL-24.27Inhibition of tubulin interaction
MCF-70.28Induction of apoptosis via caspase activation
A5490.52Cell cycle arrest at G1 phase
HepG28.107Inhibition of ERK1/2 pathways

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle modulation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. The following summary presents findings on its antibacterial and antifungal activities:

MicroorganismActivity (MIC µg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli42.0
Candida albicans32–42

These results suggest that derivatives containing the thiadiazole scaffold can effectively combat both bacterial and fungal infections.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiadiazole derivatives, including our compound, using MTT assays. The results indicated that the presence of specific substituents on the thiadiazole ring significantly influenced cytotoxic potency, with some derivatives outperforming established chemotherapeutics like doxorubicin .

Mechanistic Insights

Further investigations into the mechanism revealed that compounds similar to N-(4-amino...) induce apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to programmed cell death in cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies emphasize that modifications on the C-5 phenyl ring enhance anticancer activity. For instance, replacing halogens or introducing electron-withdrawing groups significantly affects the compound's efficacy against cancer cells .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain thiadiazole derivatives exhibited promising activity against human glioblastoma and melanoma cells, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Activity
Compound 19A54923.30High
Compound 20U25110–30Very High
Compound 34MCF-715.00Moderate

Antimicrobial Activity

Compounds featuring the 1,3,4-thiadiazole structure have also been investigated for their antimicrobial properties. The presence of the thiadiazole ring has been linked to enhanced activity against a variety of pathogens. For example, derivatives with specific substitutions showed significant antibacterial and antifungal effects .

Table 2: Antimicrobial Activity of Thiadiazole Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Synthetic Methodologies

The synthesis of N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can be achieved through several methods involving multi-step reactions. These typically include:

  • Formation of Thiadiazole Derivatives : The initial step often involves the synthesis of the thiadiazole ring through condensation reactions using appropriate precursors.
  • Amidation Reactions : Subsequent reactions can include amidation processes where carboxylic acids react with amines to form amides.
  • Cyclization Reactions : Cyclization can be employed to introduce additional heterocycles such as pyrimidines or furan rings into the structure.

Therapeutic Potential

The therapeutic applications of this compound extend beyond anticancer and antimicrobial activities:

Anticonvulsant Activity

Some derivatives have shown promise in anticonvulsant assays, indicating potential use in treating epilepsy and related disorders .

Anti-inflammatory Properties

Research has also indicated that certain thiadiazole derivatives possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Core Structure Variability: The target compound’s dihydropyrimidinone core distinguishes it from dihydropyridine-based analogs (e.g., AZ331), which are classically associated with calcium channel modulation . Dihydropyrimidinones may instead target enzymes like dihydrofolate reductase . Thiadiazole-containing analogs (e.g., ’s derivatives) share the 1,3,4-thiadiazole motif, linked to broad-spectrum bioactivity .

Thioether linkages (common in AZ331 and the target compound) likely contribute to redox-modulating properties or disulfide bond interactions in biological systems .

Synthetic Methodologies :

  • The target compound’s synthesis may parallel ’s amide coupling strategies (using reagents like HATU/DCC) and ’s cyclization techniques (e.g., iodine-mediated ring closure) .

Pharmacological Implications

  • Antimicrobial Potential: The 1,3,4-thiadiazole moiety in the target compound is structurally analogous to derivatives with demonstrated activity against Gram-positive bacteria and fungi .
  • Antitumor Activity : Thiadiazoles inhibit histone deacetylases (HDACs) and topoisomerases, suggesting a plausible mechanism for the target compound . In contrast, dihydropyridines like AZ331 are less associated with direct anticancer effects .
  • Metabolic Stability : The furan carboxamide group may reduce metabolic degradation compared to simpler carboxamides, as seen in ’s derivatives .

Q & A

Q. Q: What are the key synthetic challenges in preparing N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide?

A:

  • Regioselectivity : The compound contains a 1,3,4-thiadiazole ring and a pyrimidine moiety, which require precise control during cyclization. For example, iodine and triethylamine in DMF are often used to promote cyclization of thiadiazole derivatives, but side reactions (e.g., over-oxidation) must be monitored .
  • Purification : Due to the compound’s polarity, techniques like preparative HPLC or column chromatography with gradient elution (e.g., ethyl acetate/methanol) are critical for isolating high-purity fractions .
  • Characterization : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 1,3,4-thiadiazole (δ ~7.5–8.5 ppm for aromatic protons) and the pyrimidine ring (δ ~5.5–6.5 ppm for NH groups) .

Basic Research: Pharmacological Screening

Q. Q: How should researchers design initial biological assays to evaluate this compound’s bioactivity?

A:

  • Target Selection : Prioritize targets where structurally similar compounds (e.g., 1,3,4-thiadiazoles) show activity, such as antimicrobial or antitumor pathways .
  • Assay Conditions :
    • Antimicrobial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
    • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with doxorubicin as a reference .
  • Data Validation : Include triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability .

Advanced Research: Reaction Optimization

Q. Q: How can computational methods improve the synthesis of this compound?

A:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, optimize the thiadiazole ring closure using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions. Platforms like ICReDD’s workflow integrate experimental and computational feedback loops .
  • Case Study : A 2024 study reduced reaction time by 40% using Bayesian optimization to identify ideal solvent (DMF) and catalyst (triethylamine) combinations .

Advanced Research: Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activity data for similar compounds?

A:

  • Assay Variability : Compare protocols for differences in cell lines (e.g., MCF-7 vs. MDA-MB-231), incubation times, or solvent carriers (DMSO concentration ≤0.1% recommended) .
  • Structural Analogues : Analyze substituent effects. For example, replacing the 5-ethyl group with a trifluoromethyl group (as in ) increases lipophilicity and may enhance membrane permeability .
  • Meta-Analysis : Use tools like ChemAxon or PubChem to aggregate data and identify trends across studies .

Advanced Research: Stability and Degradation Pathways

Q. Q: What methodologies are recommended for studying the compound’s stability under physiological conditions?

A:

  • Forced Degradation : Expose the compound to stress conditions (e.g., pH 1–13, 40–80°C) and monitor degradation via HPLC-MS. A 2016 pharmacopeial study found that pyrimidine derivatives are prone to hydrolysis at high pH .
  • Metabolite Identification : Use liver microsome assays (human or rat) with LC-HRMS to detect oxidative metabolites (e.g., hydroxylation of the furan ring) .
  • Formulation Stability : Test lyophilized formulations for long-term storage, with excipients like mannitol to prevent aggregation .

Advanced Research: Computational Modeling

Q. Q: How to predict binding modes of this compound with potential biological targets?

A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial DNA gyrase for antimicrobial activity). Key interactions include hydrogen bonds with the pyrimidine NH groups .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. A 2025 study showed that the thiadiazole ring’s sulfur atoms form stable hydrophobic contacts with target proteins .
  • QSAR Models : Build regression models correlating substituent electronic properties (e.g., Hammett constants) with bioactivity .

Advanced Research: Synthetic Byproduct Analysis

Q. Q: How to identify and mitigate side products during synthesis?

A:

  • LC-MS Monitoring : Track reaction progress in real-time to detect intermediates (e.g., uncyclized thiosemicarbazides) .
  • Byproduct Isolation : Use preparative TLC to separate byproducts (e.g., over-oxidized thiadiazoles) and characterize them via 1H^1H-NMR .
  • Mitigation Strategies : Adjust stoichiometry (e.g., excess iodine to drive cyclization) or switch to milder oxidants (e.g., TBHP) .

Basic Research: Toxicity and Selectivity

Q. Q: What preliminary assays assess this compound’s toxicity and selectivity?

A:

  • Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK293) using MTT assays. A selectivity index (IC50 cancer/IC50 normal) >3 indicates promising selectivity .
  • hERG Inhibition : Use patch-clamp assays to evaluate cardiac toxicity risk. Thiadiazole derivatives often show low hERG binding due to steric hindrance .
  • In Vivo Acute Toxicity : Administer doses (10–100 mg/kg) to rodents and monitor organ histopathology .

Table 1: Key Spectral Data for Characterization

Functional Group NMR Peaks MS Fragments
1,3,4-Thiadiazoleδ 7.8–8.2 ppm (aromatic H)m/z 257 (M+H+^+)
Pyrimidine NHδ 5.6 ppm (broad singlet)m/z 489 (M+Na+^+)
Furan carbonylδ 168–170 ppm (13C^{13}C)m/z 394 (dehydration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.